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Compound of Interest

Compound Name: Istaroxime oxalate

Cat. No.: B608142 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Istaroxime's effects across different animal species, supported

by experimental data. We delve into its unique dual mechanism of action and compare its

performance with established inotropic agents.

Istaroxime is an investigational drug for acute heart failure that enhances both cardiac

contraction (inotropic effect) and relaxation (lusitropic effect).[1][2] Its novel mechanism of

action, involving the inhibition of Na+/K+-ATPase and stimulation of the

sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), has been

evaluated in various preclinical animal models, demonstrating promising results in improving

cardiac function.[1][3][4]

Mechanism of Action: A Dual Approach to
Enhancing Cardiac Function
Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium cycling

through two distinct targets:

Inhibition of Na+/K+-ATPase: Like cardiac glycosides such as digoxin, Istaroxime inhibits the

Na+/K+-ATPase pump in cardiac muscle cells.[1][5] This leads to an increase in intracellular

sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger,

resulting in a positive inotropic effect.[1]
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Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, an

enzyme responsible for pumping calcium from the cytoplasm back into the sarcoplasmic

reticulum during diastole.[3][6] This action enhances the rate of cardiac relaxation (lusitropy)

and contributes to a greater calcium load in the sarcoplasmic reticulum for subsequent

contractions.[6][7] This SERCA2a stimulation is thought to occur through the relief of

phospholamban (PLN) inhibition.[3]

This dual mechanism distinguishes Istaroxime from other inotropes and is hypothesized to

contribute to its favorable safety profile, particularly a lower risk of arrhythmias.[1][8]
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Istaroxime's dual mechanism of action.
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Cross-Species Efficacy of Istaroxime
Istaroxime has been evaluated in several animal models of heart failure, demonstrating

consistent improvements in cardiac function.

Canine Models
In dog models of chronic heart failure, Istaroxime has been shown to improve both systolic and

diastolic function. Studies have reported dose-dependent increases in the maximal rate of left

ventricular pressure rise (dP/dtmax) and decreases in the time constant of isovolumic

relaxation (tau), indicating enhanced contractility and relaxation, respectively.[6] Notably, these

effects are achieved without a significant increase in heart rate.[8] In a model of chronic

atrioventricular block (CAVB) in dogs, a model sensitive to drug-induced arrhythmias,

Istaroxime increased left ventricular contractility and relaxation without significant proarrhythmic

effects.[8]

Rodent Models
Rat Models: In streptozotocin (STZ)-induced diabetic cardiomyopathy in rats, a model

characterized by diastolic dysfunction, Istaroxime infusion improved diastolic function.[3] This

was associated with stimulation of SERCA2a activity and improved intracellular calcium

handling.[3]

Guinea Pig Models: In guinea pigs with heart failure induced by aortic banding, intravenous

Istaroxime significantly increased indices of both contraction and relaxation.[9] In isolated left

atria from guinea pigs, Istaroxime increased the force of contraction.[5]

Hamster Models: In a hamster model of progressive heart failure, chronic oral treatment with

Istaroxime improved cardiac function and heart rate variability.[10]
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Animal Model
Heart Failure
Model

Istaroxime
Dose/Concentr
ation

Key Findings Reference

Dog

Chronic Heart

Failure (Pacing-

induced)

1, 3, and 4

µg/kg/min (IV

infusion)

Dose-dependent

increase in LV

dP/dtmax (~50%

at 3 µg/kg/min)

and decrease in

LV dP/dtmin

(~20% at 3

µg/kg/min)

without change

in heart rate.

[11]

Dog

Chronic

Atrioventricular

Block (CAVB)

3 µg/kg/min (IV

infusion)

Increased LV

contractility

(dP/dt+) by 61%

and relaxation

(dP/dt-) by 49%.

[8]

[8]

Rat

Diabetic

Cardiomyopathy

(STZ-induced)

0.11 mg/kg/min

for 15 min (IV

infusion)

Improved

diastolic

dysfunction.[3]

[3]

Guinea Pig
Heart Failure

(Aortic Banding)

0.11 mg/kg/min

(IV infusion)

Increased

fractional

shortening

(+18%), aortic

flow rate (+19%),

and peak

myocardial

systolic velocity

(+36%).[9]

[9]
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Hamster

Progressive

Heart Failure

(Cardiomyopathi

c)

30 mg/kg/day

(oral)

Improved LV

systolic pressure,

+dP/dt, and -

dP/dt.[10]

[10]

Comparison with Alternative Inotropes
Istaroxime's profile has been compared to traditional inotropes like dobutamine and digoxin in

preclinical studies.

Agent
Mechanis
m of
Action

Inotropic
Effect

Lusitropi
c Effect

Heart
Rate

Arrhythm
ogenic
Potential

Referenc
e

Istaroxime

Na+/K+-

ATPase

inhibition &

SERCA2a

stimulation

Yes Yes

No

significant

change or

decrease

Low [1][8]

Dobutamin

e

β1-

adrenergic

receptor

agonist

Yes Yes Increased
Moderate

to High
[7][12]

Digoxin

Na+/K+-

ATPase

inhibition

Yes
No/Negativ

e
Decreased High [13][14]

In a preclinical study comparing Istaroxime to dobutamine in chronic ischemic heart failure,

Istaroxime was an effective inotropic agent without the positive chronotropic actions seen with

dobutamine.[15] Compared to digoxin, Istaroxime's additional SERCA2a stimulation is believed

to contribute to its lusitropic effects and potentially a better safety profile regarding arrhythmias.

[1][6]
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General Experimental Workflow for In Vivo Studies
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A generalized experimental workflow for in vivo studies.

Measurement of SERCA2a Activity
SERCA2a activity is typically measured in sarcoplasmic reticulum (SR) microsomes or heart

homogenates.[3] The assay quantifies the rate of ATP hydrolysis that is dependent on calcium

and is sensitive to a specific SERCA inhibitor like cyclopiazonic acid (CPA).

Protocol Outline:

Preparation of SR Microsomes/Homogenates: Left ventricular tissue is homogenized in a

buffer solution and subjected to differential centrifugation to isolate the SR-enriched

microsomal fraction.[2]
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ATPase Activity Assay: The prepared microsomes are incubated in a reaction mixture

containing varying concentrations of free calcium, ATP (often radiolabeled as 32P-ATP), and

the test compound (Istaroxime).[1][3]

Quantification: The reaction is stopped, and the amount of inorganic phosphate (32Pi)

released from ATP hydrolysis is measured. SERCA2a-specific activity is determined as the

difference between total ATPase activity and the activity in the presence of a SERCA inhibitor

(e.g., 10 µM CPA).[1]

Data Analysis: Calcium activation curves are generated to determine the maximal velocity

(Vmax) and the calcium concentration required for half-maximal activation (Kd(Ca2+)).[1]

Measurement of Na+/K+-ATPase Inhibition
The inhibitory effect of Istaroxime on Na+/K+-ATPase is assessed using purified enzyme

preparations, typically from dog or porcine kidney or cerebral cortex, which are rich sources of

the enzyme.[11][16]

Protocol Outline:

Enzyme Preparation: Na+/K+-ATPase is purified from tissue homogenates using methods

like that described by Jørgensen.[11]

Inhibition Assay: The purified enzyme is incubated with a reaction buffer containing NaCl,

KCl, MgCl2, ATP, and varying concentrations of Istaroxime.[16]

Quantification: The Na+/K+-ATPase activity is determined by measuring the amount of

inorganic phosphate liberated from ATP hydrolysis. The activity is defined as the fraction that

is inhibited by a specific inhibitor like ouabain.[11]

Data Analysis: The concentration of Istaroxime that causes 50% inhibition of the enzyme

activity (IC50) is calculated.[3]

Conclusion
Preclinical studies across multiple animal species consistently demonstrate the efficacy of

Istaroxime in improving both systolic and diastolic cardiac function. Its unique dual mechanism
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of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a promising

therapeutic profile for acute heart failure, potentially with a lower risk of adverse effects

compared to existing inotropic agents. Further clinical investigations are warranted to translate

these encouraging preclinical findings to human patients.[17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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